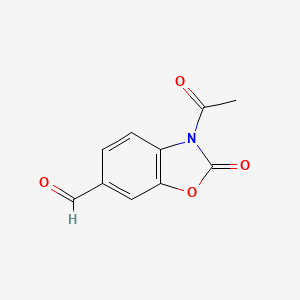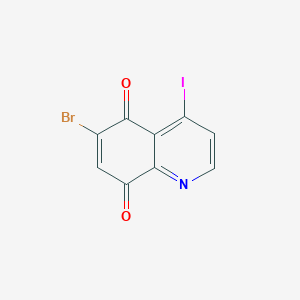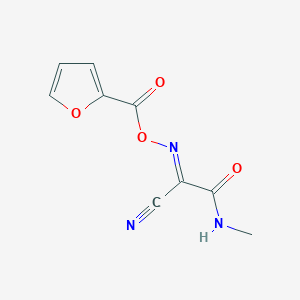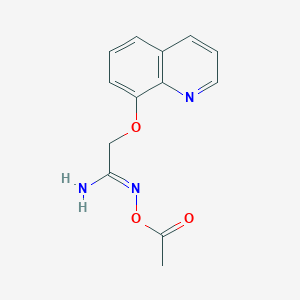
3-Acetyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an acetyl group, and an aldehyde group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde typically involves the reaction of anthranilic acid derivatives with acetic anhydride and formic acid under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in methanol.
Major Products Formed
Oxidation: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-methanol.
Substitution: 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-amine derivatives.
Scientific Research Applications
3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
- 3-Methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
Uniqueness
3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both an acetyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
116169-82-5 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-acetyl-2-oxo-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-6(13)11-8-3-2-7(5-12)4-9(8)15-10(11)14/h2-5H,1H3 |
InChI Key |
NMFPXPYFDGRMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)


![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)


![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)




![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
